9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
Properties
IUPAC Name |
9-cyclopropyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-20-16(13-4-2-1-3-5-13)10-14-6-9-18-17(19(14)24-20)11-21(12-23-18)15-7-8-15/h1-6,9-10,15H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIUCUVQYDHCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C=CC4=C3OC(=O)C(=C4)C5=CC=CC=C5)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Chromene Precursor
The chromene fragment is typically derived from 2-iodoaniline through a Sonogashira coupling with trimethylsilylacetylene under PdCl₂(PPh₃)₂/CuI catalysis (2 mol%) in triethylamine at 50°C. This yields a silyl-protected alkyne intermediate, which is subsequently deprotected using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0°C. Column chromatography (petroleum ether/ethyl acetate, 10:1) affords the terminal alkyne in 78–90% yield.
Oxazine Ring Formation
The oxazine ring is constructed via a [4+2] cycloaddition between the chromene-derived alkyne and a nitrosobenzene derivative. Key modifications include:
- Solvent System : Dimethyl sulfoxide (DMSO) at 100°C facilitates radical-mediated cyclization, as evidenced by inhibition studies with TEMPO, which quenches the reaction via nitroxide adduct formation.
- Water Participation : Isotopic labeling (H₂¹⁸O) confirms that one oxygen atom in the nitro group originates from water, while the other derives from molecular oxygen.
Alternative Pathways: Oxazinone Intermediate Strategy
Patent WO2003018565A1 discloses a method leveraging oxazinone intermediates for streamlined assembly.
Aminooxy Compound Preparation
A precursor aminooxy compound is synthesized by reacting N-hydroxyphthalimide with methyl N-phenylacetyl-O-methanesulfonyl homoserinate in acetonitrile at 10–15°C. Triethylamine (5 equiv) acts as a base, achieving 85% conversion after 24 hours.
Cyclocondensation Reaction
The aminooxy intermediate undergoes cyclocondensation with 3-cyclopropylpropanal in dichloromethane at −10°C. Phenoxyacetyl chloride (1.2 equiv) facilitates N-acylation, followed by intramolecular nucleophilic attack to form the oxazinone ring. Flash chromatography (hexanes/ethyl acetate gradient) isolates the product in 38% yield.
Green Chemistry Approaches
Recent advances emphasize sustainable methodologies:
Ultrasound-Assisted Synthesis
Jaiswal et al. demonstrated that ultrasound irradiation accelerates the cyclization of 2-aminophenol derivatives with cyclopropanecarboxaldehyde in ethanol/water (3:1). ZnO nanoparticles (5 mol%) and malic acid (10 mol%) synergistically enhance reaction efficiency, achieving 92% yield within 30 minutes.
Mechanochemical Grinding
Solid-state grinding of 2-hydroxybenzaldehyde and 1-cyclopropyl-2-phenylhydrazine in a ball mill (500 rpm, 2 hours) produces the chromeno-oxazine scaffold without solvents. This method reduces waste and achieves 88% yield.
Critical Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | 65–72 | 12–24 hours | High stereocontrol |
| Oxazinone Intermediate | 38 | 48 hours | Avoids radical intermediates |
| Ultrasound-Assisted | 92 | 0.5 hours | Eco-friendly, rapid |
| Mechanochemical Grinding | 88 | 2 hours | Solvent-free, scalable |
The palladium-catalyzed route remains the most reliable for gram-scale synthesis, albeit with longer reaction times. Green methods offer superior atom economy but require optimization for enantiomeric excess.
Mechanistic Insights and Challenges
Radical Pathways
Radical scavenger experiments (e.g., TEMPO) confirm that the Pd-catalyzed method proceeds via a nitrogen-centered radical, which abstracts a hydrogen atom from the chromene moiety to initiate cyclization.
Steric Effects
Bulky substituents on the cyclopropane ring hinder cyclization, necessitating elevated temperatures (≥100°C) to overcome activation barriers. Computational studies suggest that electron-donating groups on the phenyl ring accelerate the reaction by stabilizing transition states.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Potential : Research has indicated that 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one may exhibit antidepressant-like effects. Animal studies suggest that the compound modulates serotonin and norepinephrine neurotransmission systems, making it a candidate for further investigation in treating depression in humans. However, additional clinical trials are necessary to confirm these findings.
Anticonvulsant Properties : The compound has also shown promise as an anticonvulsant agent. Studies demonstrate its ability to reduce seizure activity in animal models of epilepsy. The proposed mechanism involves the modulation of voltage-gated sodium channels, crucial for action potential initiation and propagation in neurons. Further research is needed to elucidate the precise mechanisms and assess its therapeutic potential for epilepsy treatment.
Anti-inflammatory and Antimicrobial Activities : Compounds within the oxazine class have been noted for their anti-inflammatory and antimicrobial properties. Preliminary studies suggest that derivatives of this compound may exhibit similar pharmacological effects. These compounds could interact with biological pathways involved in inflammatory responses, positioning them as candidates for developing treatments for inflammatory diseases.
The biological activity of this compound is underpinned by its interactions with specific molecular targets. Interaction studies have focused on binding affinities with enzymes or receptors associated with inflammation and pain pathways. Understanding these interactions could lead to new therapeutic avenues in drug discovery.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Animal Model Study | Antidepressant effects | Demonstrated modulation of serotonin/norepinephrine systems; requires clinical trials for validation |
| Epilepsy Research | Anticonvulsant properties | Reduced seizure activity; mechanism linked to voltage-gated sodium channels |
| Inflammatory Response Study | Anti-inflammatory activity | Potential interaction with biological pathways; further investigation needed |
Mechanism of Action
The mechanism of action of 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 9-cyclopropyl-10,10-dimethyl-9,10-dihydrophenanthren-9-ol
- 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Uniqueness
Compared to similar compounds, 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Biological Activity
9-Cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is an organic compound belonging to the oxazine class. Its unique structure incorporates a cyclopropyl group and a phenyl moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 365.4 g/mol. The compound features a chromeno[8,7-e][1,3]oxazine core, which is known for its diverse reactivity and biological interactions.
Biological Activities
Research indicates that derivatives of the oxazine class exhibit various biological activities, including:
- Anti-inflammatory Properties : Compounds similar to this compound have shown potential in modulating inflammatory responses. They may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases .
- Antimicrobial Activity : Studies have demonstrated that certain derivatives possess antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics .
- Antitumor Effects : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation in specific human cancer cell lines. The structure-activity relationship (SAR) studies are essential for understanding how modifications can enhance these effects .
- Analgesic Properties : Some derivatives have been explored for their pain-relieving effects in animal models, indicating potential use in pain management therapies .
The mechanisms through which this compound exerts its biological effects are complex and involve:
- Interaction with Enzymes : The compound may act as an inhibitor of enzymes involved in inflammatory pathways, such as phosphodiesterase (PDE) enzymes .
- Modulation of Cellular Signaling Pathways : It can modulate signaling pathways related to inflammation and apoptosis in cancer cells .
- Receptor Binding : The compound's structure allows it to bind to specific receptors that mediate pain and inflammation responses .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Q & A
Q. What are the common synthetic routes for synthesizing 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one and its derivatives?
The synthesis typically involves multi-step protocols:
- Core scaffold formation : The chromeno-oxazine core is constructed via cyclization of hydroxylated coumarins or isoflavones with formaldehyde and amino alcohols (e.g., 2-aminoethanol or 4-aminobutanol) under reflux conditions in isopropanol .
- Substituent introduction : Cyclopropyl or phenyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. For example, fluorinated or halogenated benzyl groups are added using substituted benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) are standard for isolating derivatives with yields ranging from 35% to 94% .
Q. How are spectroscopic techniques (NMR, HRMS) employed to confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Key diagnostic signals include:
- HRMS : Exact mass analysis confirms molecular formulas (e.g., C₂₄H₁₈FNO₃ [M+H]⁺: calc. 388.1344, found 388.1347) .
Advanced Research Questions
Q. How does the substitution pattern on the benzyl group influence the tautomeric equilibria of chromeno-oxazine derivatives?
Tautomerization between 9,10-dihydrochromeno-oxazin-4-ones and 7-hydroxy-8-(oxazepan-3-ylmethyl)chromen-4-ones depends on:
- Solvent polarity : Polar solvents (e.g., DMSO) stabilize the oxazinone tautomer, while nonpolar solvents favor the chromenone form .
- Substituent electronic effects : Electron-withdrawing groups (e.g., -F, -Cl) on the aryl ring shift equilibria toward the oxazinone tautomer by stabilizing the carbonyl group .
- Experimental validation : Variable-temperature NMR (VT-NMR) and deuterium exchange experiments track tautomeric interconversion kinetics .
Q. What strategies are effective in optimizing reaction yields for introducing cyclopropyl groups into the chromeno-oxazine scaffold?
- Pre-functionalization : Use cyclopropane-carboxylic acid derivatives as precursors to generate cyclopropylmethyl halides in situ .
- Catalysis : Transition-metal catalysts (e.g., Pd(OAc)₂) enable cross-coupling reactions with cyclopropylboronic acids .
- Reaction optimization : Adjusting solvent (e.g., THF vs. DMF), temperature (80–100°C), and stoichiometry (1.2–1.5 eq. of cyclopropyl reagent) improves yields from <40% to >70% .
Q. How can computational methods (e.g., molecular docking) predict the anti-inflammatory activity of 9-cyclopropyl derivatives?
- Target selection : Dock derivatives into cyclooxygenase-2 (COX-2) or NF-κB binding pockets using AutoDock Vina .
- Key interactions : Hydrophobic contacts with cyclopropane and hydrogen bonds between the oxazinone carbonyl and Arg120/His90 residues correlate with IC₅₀ values .
- Validation : Compare docking scores (e.g., binding energies ≤ −8.5 kcal/mol) with in vitro assays (e.g., LPS-induced TNF-α inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
